Clopimozide
Overview
Description
Clopimozide is a typical antipsychotic drug belonging to the diphenylbutylpiperidine class. It is known for its high potency and extremely long duration of action, lasting at least one week with a single dose . This compound was developed by Janssen Pharmaceutica but was never marketed . It is primarily used in research settings to study its effects on psychotic symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clopimozide involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(6-chloro-1H-benzimidazol-2-yl)piperidine-4-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Clopimozide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Clopimozide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antipsychotic activity.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its potential use in treating psychotic disorders and its long-acting properties.
Mechanism of Action
Clopimozide exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. By blocking dopamine receptors, this compound helps alleviate symptoms of psychosis such as hallucinations and delusions . The compound also exhibits calcium channel antagonism, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Pimozide: Another diphenylbutylpiperidine antipsychotic with a long duration of action but shorter than clopimozide.
Penfluridol: Known for its long-acting properties but differs in its chemical structure and pharmacological profile.
This compound’s uniqueness lies in its combination of high potency, long duration of action, and relatively low side effect liability compared to other antipsychotics .
Properties
CAS No. |
53179-12-7 |
---|---|
Molecular Formula |
C28H28ClF2N3O |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |
InChI Key |
JCZYXTVBWHAWLL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Key on ui other cas no. |
53179-12-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.